molecular formula C10H15NS B2631280 Methyl[1-(phenylsulfanyl)propan-2-yl]amine CAS No. 7319-99-5

Methyl[1-(phenylsulfanyl)propan-2-yl]amine

Cat. No.: B2631280
CAS No.: 7319-99-5
M. Wt: 181.3
InChI Key: DTZZBPFAXIYJTF-UHFFFAOYSA-N
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Description

“Methyl[1-(phenylsulfanyl)propan-2-yl]amine” is a chemical compound with the CAS Number: 7319-99-5 . It has a molecular weight of 181.3 . The IUPAC name for this compound is N-methyl-1-(phenylsulfanyl)-2-propanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15NS/c1-9(11-2)8-12-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds like β-methylphenylethylamines can produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP) when analyzed by LC/MS .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 181.30 . Unfortunately, other physical and chemical properties like boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis of γ-Amino-Functionalised Vinyl Sulfones

A study details the enantioselective synthesis of γ-amino-functionalised vinyl sulfones, which are crucial for the development of cysteine protease inhibitors. This synthesis involves a sequence of α-amination of an aldehyde followed by vinyl sulfone formation, leading to optically active compounds. These compounds are potential precursors for various pharmacologically relevant molecules (Evans, Shen, & Cunningham, 2022).

Pharmacological Characterization of Kappa-Opioid Receptors Antagonists

Research on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) revealed its high-affinity antagonism for κ-opioid receptors. This compound exhibits selectivity for κ-opioid receptors over μ-opioid receptors and has shown therapeutic potential in treating depression and addiction disorders (Grimwood et al., 2011).

X-ray Structures and Computational Studies of Cathinones

A study on the structural analysis of various cathinones, including their X-ray crystal structures and computational modeling. This research provides insights into the molecular geometry and potential interactions of these compounds, which are significant for understanding their pharmacological properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Synthesis of New Classes of Deoxyaminosugars

This research demonstrates the Michael addition reaction of amines to vinyl sulfone modified carbohydrates, showcasing a flexible methodology for synthesizing new classes of deoxyaminosugars. These compounds have potential applications in medicinal chemistry and drug development (Ravindran, Sakthivel, Suresh, & Pathak, 2000).

Copper-Catalyzed Stereospecific C–S Coupling Reaction

A novel methodology for synthesizing highly enantiopure benzylic thioethers, thioacetates, and sulfones via a copper-catalyzed stereospecific C–S coupling reaction. This process involves in situ activation by methyl triflate, offering a versatile approach for the preparation of sulfur-containing organic compounds (Jiang, Li, Zhou, & Zeng, 2018).

Properties

IUPAC Name

N-methyl-1-phenylsulfanylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-9(11-2)8-12-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZZBPFAXIYJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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